4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Overview
Description
“4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” is a chemical compound. It is related to the class of compounds known as thiadiazoles . This compound is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another process involves reacting 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with an alkali metal nitrite in the presence of a reducing agent in an aqueous solution of an acidic compound .Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to the query compound have been synthesized and characterized to explore their chemical and physical properties. For instance, the study by Patel & Patel, 2015 details the synthesis of heterocyclic compounds derived from benzamide, focusing on their spectroscopic properties and biological activity. These compounds were evaluated for antibacterial and antifungal activities, showcasing the relevance of such chemical structures in antimicrobial research.
Biological Applications
The biological activity of similar compounds has been a significant area of research. For example, Said et al., 2004 synthesized thiazolopyrimidines with potential antimicrobial and antitumor properties. Their work highlights the importance of such compounds in developing new therapeutic agents. Additionally, Hebishy et al., 2020 demonstrated the antiavian influenza virus activity of benzamide-based 5-aminopyrazoles, indicating the potential of related compounds in antiviral research.
Material Science and Luminescence
Compounds structurally related to the query have also found applications in material science, particularly in luminescence. Srivastava et al., 2017 discussed the aggregation-enhanced emission properties of pyridyl substituted benzamides, illustrating their potential use in developing new luminescent materials. These materials could be valuable in sensors, optoelectronics, and bioimaging, highlighting the diverse applications of such chemical structures.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like tyrosinase
Mode of Action
It’s known that benzamide derivatives can inhibit certain enzymes . The compound likely interacts with its target(s) to inhibit their function, leading to the observed effects.
Pharmacokinetics
The solubility of a compound in water and organic solvents can influence its bioavailability
Result of Action
The potential inhibition of certain enzymes could lead to changes at the molecular and cellular levels
Properties
IUPAC Name |
4-benzyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS.ClH/c1-24-12-11-18-19(14-24)26-21(22-18)23-20(25)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15;/h2-10H,11-14H2,1H3,(H,22,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTWEMPGYTZFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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